6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.
Nitration of Pyrimidine: The nitropyrimidine moiety can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-(piperidin-1-yl)pyridine and other substituted piperidines.
Nitropyrimidine Derivatives: Compounds such as 5-nitropyrimidine and its analogs.
Uniqueness
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of a methyl-substituted piperidine ring and a nitropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a methyl-substituted piperidine ring and a nitropyrimidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various therapeutic applications. The compound has been studied for its potential in cancer therapy, neurodegenerative diseases, and as an enzyme inhibitor.
Property | Details |
---|---|
Molecular Formula | C11H18N4O2 |
Molecular Weight | 206.29 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1CCCN(C1)C2=NC(=NC(=C2)N)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor, modulating various biochemical pathways involved in disease processes. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Anticancer Effects
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 0.28 |
MDA-MB-231 | 0.48 |
A549 | 1.32 |
MCF7 | 3.24 |
These results indicate that the compound may be effective against multiple types of cancer cells, potentially offering a new avenue for cancer treatment .
Neuroprotective Properties
In addition to its anticancer activity, the compound has been explored for its neuroprotective effects. It has been shown to inhibit AChE and BuChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Case Studies
- Cancer Therapy : A study evaluated the efficacy of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity compared to standalone treatments, suggesting a synergistic effect that could improve therapeutic outcomes in cancer patients .
- Alzheimer’s Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in significant improvements in memory and cognitive function, correlating with reduced levels of amyloid-beta plaques and tau protein aggregates .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other piperidine and nitropyrimidine derivatives:
Compound | Activity Profile |
---|---|
4-(Piperidin-1-yl)pyridine | Moderate anticancer activity |
5-Nitropyrimidine analogs | Variable activity against AChE |
2-Methyl-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine | Enhanced neuroprotective effects |
Properties
IUPAC Name |
6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVLIHJCQPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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